![molecular formula C15H18N2OS B2573406 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile CAS No. 2189235-52-5](/img/structure/B2573406.png)
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is also known as MPTC and has a molecular formula of C16H19N2OS.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile involves the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and cyclin-dependent kinases, which are essential for cancer cell growth and division.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has been found to exhibit several other biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been found to modulate the activity of various neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile. One potential direction is the synthesis of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential applications in the treatment of other diseases such as neurological disorders.
Métodos De Síntesis
The synthesis of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile involves the reaction of 4-methylphenylpropanoic acid with thiomorpholine and potassium cyanide in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a suitable reagent.
Aplicaciones Científicas De Investigación
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-[3-(4-methylphenyl)propanoyl]thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-12-2-4-13(5-3-12)6-7-15(18)17-8-9-19-11-14(17)10-16/h2-5,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXYHOHKZAWFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCSCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


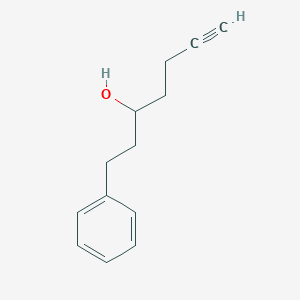
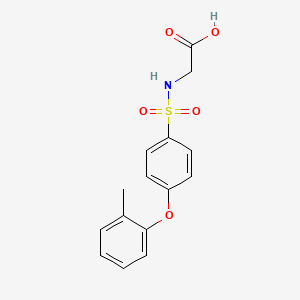
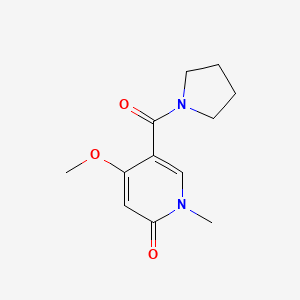
![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2573328.png)

![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)

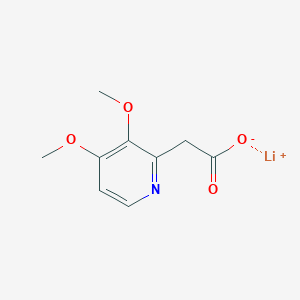
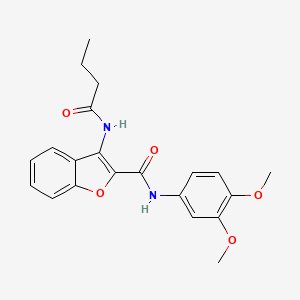
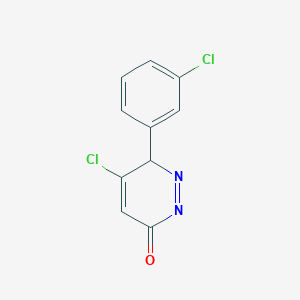
![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)
![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2573346.png)